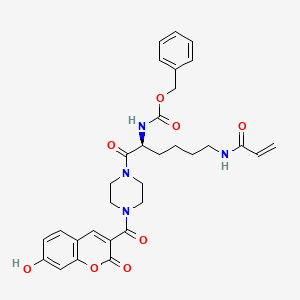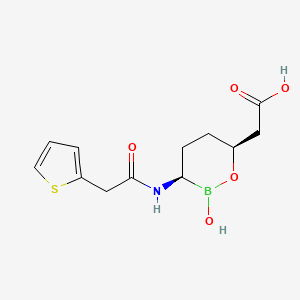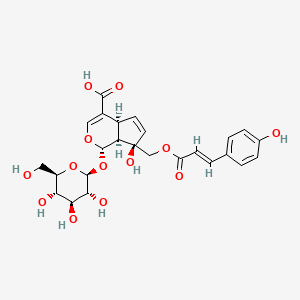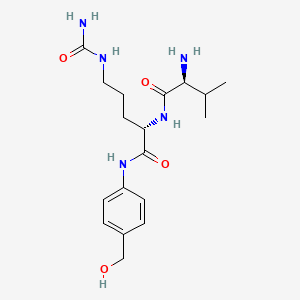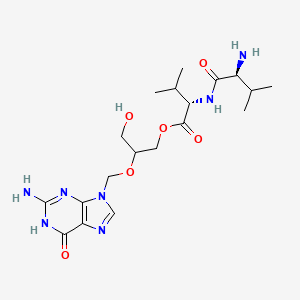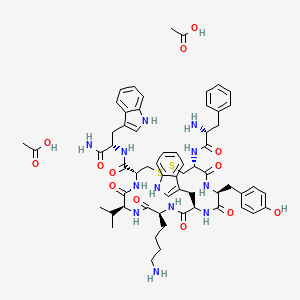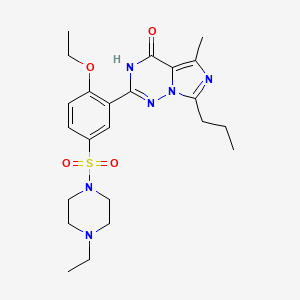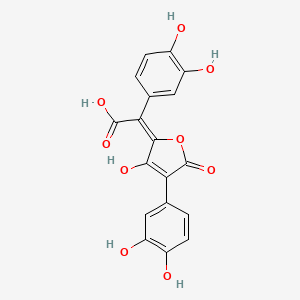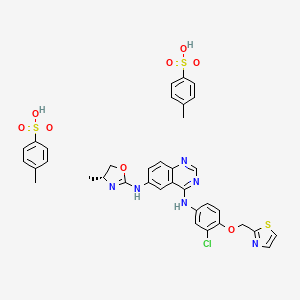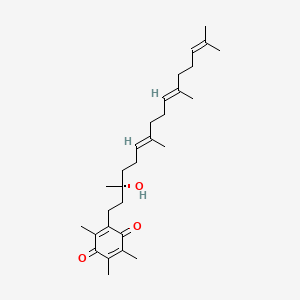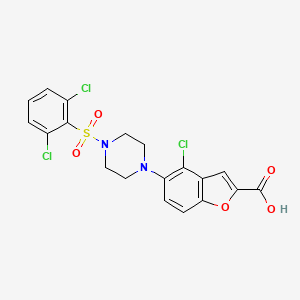
Vonafexor
Übersicht
Beschreibung
Vonafexor, also known as EYP001, is a synthetic non-steroidal, non-bile acid NR1H4 agonist . It activates FXR (Farnesoid X receptor) with a high selectivity compared to other nuclear receptors and does not display any activity on bile acid receptor TGR5 . This small molecule has a different structure compared to other FXR agonists and induces a differential set of target genes based on ligand binding patterns .
Molecular Structure Analysis
Vonafexor has a unique structure compared to other FXR agonists . The molecular formula of Vonafexor is C19H15Cl3N2O5S . The exact mass is 487.98 and the molecular weight is 489.76 .Physical And Chemical Properties Analysis
The physical and chemical properties of Vonafexor include a molecular weight of 489.76 and a molecular formula of C19H15Cl3N2O5S .Wissenschaftliche Forschungsanwendungen
Alport Syndrome
- Application Summary : Alport syndrome is a rare kidney disease and the second most common inherited kidney disease . Vonafexor is being studied for its effects on this condition .
- Methods of Application : Pre-clinical studies were conducted using a severe Alport syndrome mouse model . The Phase 2 ALPESTRIA-1 clinical study is evaluating the safety, tolerability, and benefit of three dose levels of Vonafexor on renal function and biomarkers in Alport syndrome patients .
- Results : Pre-clinical studies confirmed Vonafexor’s effects in this indication by strongly improving kidney morphology and remodeling, and renal function .
Chronic Kidney Disease (CKD)
- Application Summary : CKD is a disease with a gradual loss of kidney function . Vonafexor is being studied for its potential benefits in this condition .
- Methods of Application : Pre-clinical studies were conducted using a severe CKD mouse model . A Phase 2a study on NASH patients with F2-F3 liver fibrosis (LIVIFY study) also evaluated the effects of Vonafexor on kidney function parameters .
- Results : Pre-clinical studies showed that both Vonafexor and its analog have a strong and significant curative effect on kidney biology after only 3 weeks of treatment . The LIVIFY study showed that Vonafexor significantly improves kidney function parameters after 12 weeks of treatment .
Non-Alcoholic SteatoHepatitis (NASH)
- Application Summary : NASH is a liver disease that can evolve to CKD . Vonafexor is being studied for its potential benefits in this condition .
- Methods of Application : Preclinical studies were conducted using the Stelic mouse model (STAM ™) . The Phase 2a LIVIFY study evaluated Vonafexor in patients with advanced NASH, i.e., a fibrosis stage F2 or F3 .
- Results : Preclinical studies demonstrated Vonafexor’s efficacy with a significant positive impact on most of the NASH key parameters . The LIVIFY study showed that Vonafexor decreases liver fibrosis and inflammation marker, reduces liver fat and weight, and improves liver enzymes and renal function in patients with suspected fibrotic NASH .
Safety And Hazards
Zukünftige Richtungen
Vonafexor is currently being advanced in a Phase 2 clinical trial for patients with Alport syndrome . The trial, named “ALPESTRIA-1”, is expected to initiate in the first half of 2024 . The financing from a €39 million Series C will support this Phase 2 study and further profiling of Vonafexor in other kidney diseases, such as Autosomal Dominant Polycystic Kidney Disease (ADPKD) .
Eigenschaften
IUPAC Name |
4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGQSYUNOIJBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vonafexor | |
CAS RN |
1192171-69-9 | |
| Record name | Vonafexor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VONAFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



